2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride
Description
Properties
IUPAC Name |
2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F12O2/c7-1(19)2(8,4(11,12)13)20-6(17,18)3(9,10)5(14,15)16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLQALQSEBVVAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862823 | |
| Record name | Perfluoro(2-methyl-3-oxahexanoyl) fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2062-98-8, 65208-35-7 | |
| Record name | 2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2062-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002062988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(oxy(trifluoro(trifluoromethyl)-1,2-ethanediyl)), alpha-(1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethyl)-omega-(tetrafluoro(trifluoromethyl)ethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065208357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluoro(2-methyl-3-oxahexanoyl) fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.522 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride (TPPF) is a fluorinated organic compound with the molecular formula C6F12O2 and a molecular weight of approximately 331.97 g/mol. Its unique structure includes a tetrafluorinated propanoyl group and a perfluoropropoxy moiety, which contribute to its stability and resistance to degradation. This article explores the biological activity of TPPF, focusing on its biochemical interactions, cellular effects, and potential applications in biomedical research.
- IUPAC Name : 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl fluoride
- CAS Number : 2062-98-8
- Molecular Weight : 331.97 g/mol
- Structure : TPPF contains strong carbon-fluorine bonds which enhance its stability.
Mechanisms of Biological Activity
TPPF's biological activity is primarily attributed to its interactions with various biomolecules. The compound has been shown to interact with:
- Peroxisome Proliferator-Activated Receptors (PPARs) : These nuclear receptor proteins play a crucial role in regulating gene expression related to lipid metabolism and inflammatory responses. TPPF can influence the activity of PPARs, leading to alterations in cellular metabolism.
Table 1: Summary of Biological Interactions
| Interaction Target | Mechanism | Effect |
|---|---|---|
| PPARs | Binding | Alters gene expression related to lipid metabolism |
| Cellular Membranes | Integration | Affects membrane fluidity and function |
| Enzymes | Inhibition/Activation | Modifies enzyme activity based on binding interactions |
Cellular Effects
Research indicates that TPPF can significantly affect cellular processes:
- Cell Signaling Pathways : Exposure to TPPF has been shown to alter signaling pathways involved in inflammation and lipid metabolism.
- Gene Expression : The compound influences the expression of genes associated with metabolic processes and inflammatory responses.
Study 1: Effects on Lipid Metabolism
A study investigated the effects of TPPF on lipid metabolism in cultured cells. Results indicated that exposure to TPPF led to increased expression of genes involved in fatty acid oxidation while decreasing those associated with lipogenesis. This suggests a potential role for TPPF in modulating metabolic pathways relevant to obesity and metabolic syndrome.
Study 2: Inflammatory Response Modulation
Another study focused on the inflammatory response in macrophages exposed to TPPF. Findings revealed that TPPF treatment resulted in decreased production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Research Findings
The unique properties of TPPF have led to its exploration in various research fields:
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride
- Synonyms: HFPO-DAF (Hexafluoropropylene oxide-derived acyl fluoride), Perfluoro(2-methyl-3-oxahexanoyl) fluoride .
- CAS No.: 2062-98-8 .
- Molecular Formula : C₆F₁₂O₂ .
- Molecular Weight : 332.04 g/mol .
Physical-Chemical Properties :
- Vapor Pressure : 251 mmHg (predicted) .
- Water Solubility : 0.60 mg/L (predicted) .
- Boiling Point : Experimental range 40–56°C ; modeled estimate 81°C .
- Melting Point : -90°C .
Regulatory Status :
- Subject to TSCA Section 4 testing requirements by the U.S. EPA to evaluate health and environmental risks .
Structural and Functional Analogues
(a) GenX Chemicals (e.g., Ammonium 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoate)
(b) Propanoyl Fluoride, 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-Hexafluoro-2-(heptafluoropropoxy)propoxy]-
- CAS No.: 2641-34-1 .
- Molecular Formula : C₉F₁₈O₃ .
- Key Differences: Longer perfluorinated chain (9 carbons vs. 6 in HFPO-DAF), resulting in higher molecular weight (498.07 g/mol) .
(c) Perfluorobutanesulfonic Acid (PFBS)
- CAS No.: 375-73-5 .
- Key Differences :
Physical-Chemical Properties Comparison
Table 1: Physical-Chemical Properties
Environmental and Toxicological Profiles
Table 2: Regulatory and Toxicity Data
Environmental Persistence :
- HFPO-DAF and its analogues exhibit extreme persistence due to strong C–F bonds. Ether linkages (e.g., in HFPO-DAF) may slightly enhance degradability compared to fully fluorinated chains, but breakdown products (e.g., GenX acid) remain persistent .
- Mobility : High water solubility and low adsorption to sediments make HFPO-DAF and GenX prone to groundwater contamination .
Industrial and Regulatory Context
Q & A
Basic Research Questions
Q. What are the optimal synthesis pathways for 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride, and how can reaction yields be improved?
- Methodological Answer: Synthesis typically involves fluorination of precursor molecules (e.g., perfluorinated ethers) using agents like HF or SF₄. Reaction conditions (temperature, catalysts) must be tightly controlled to avoid side products such as branched isomers . Yield optimization can be achieved via real-time monitoring using <sup>19</sup>F NMR to track intermediate formation .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- Methodological Answer: Use a combination of:
- High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
- Multinuclear NMR (<sup>19</sup>F and <sup>13</sup>C) to resolve CF₃ and ether linkages .
- X-ray crystallography for definitive stereochemical assignment (if crystalline derivatives are accessible) .
Q. How can environmental monitoring studies detect trace levels of this compound in water matrices?
- Methodological Answer: Employ solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) in negative ionization mode. Isotope dilution (e.g., <sup>13</sup>C-labeled analogs) improves quantification accuracy in complex matrices .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s persistence and bioaccumulation potential compared to other perfluoroalkyl substances (PFAS)?
- Methodological Answer: Conduct comparative studies using:
- In vitro assays (e.g., protein binding affinity to serum albumin) to evaluate bioaccumulation drivers.
- Computational modeling (e.g., COSMOtherm) to predict partitioning coefficients (log Kow) and half-lives in environmental compartments .
- Key Finding: The ether oxygen in its structure may reduce protein binding compared to carboxylate PFAS, but its shorter chain length enhances mobility in water .
Q. How do discrepancies in toxicity data between in vitro and in vivo models arise, and how can they be resolved?
- Methodological Answer: Discrepancies often stem from differences in metabolic activation. Address this by:
- Using hepatocyte spheroids or microphysiological systems to better mimic in vivo metabolism .
- Quantifying metabolites (e.g., via LC-HRMS) to identify bioactive species .
- Example: In rat models, oxidative metabolites of the compound show higher hepatotoxicity than the parent compound .
Q. What experimental designs are critical for reconciling conflicting data on the compound’s environmental half-life?
- Methodological Answer: Standardize test conditions across studies:
- Control for UV exposure (photolysis rates vary with light intensity and wavelength).
- Use OECD 309 guidelines for water-sediment systems to assess biodegradation .
- Data Gap: Half-life ranges from 2–10 years in freshwater, influenced by microbial communities and redox conditions .
Regulatory and Interdisciplinary Challenges
Q. How can researchers align toxicity testing with regulatory requirements (e.g., ECHA’s SVHC designation)?
- Methodological Answer: Follow tiered testing strategies:
- Tier 1 : Acute toxicity (OECD 203 for fish) and endocrine disruption (YES/YAS assays).
- Tier 2 : Chronic exposure studies (e.g., 28-day mammalian toxicity per OECD 407) .
- Regulatory Context: ECHA mandates data on reproductive toxicity and PBT (persistence, bioaccumulation, toxicity) properties for SVHC classification .
Q. What strategies mitigate cross-contamination in laboratories studying ultra-trace PFAS levels?
- Methodological Answer: Implement:
- PFAS-free consumables (e.g., PTFE-free tubing).
- Blanks and controls in every batch to detect background contamination.
- Cleanroom facilities with HEPA filtration for sample preparation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
